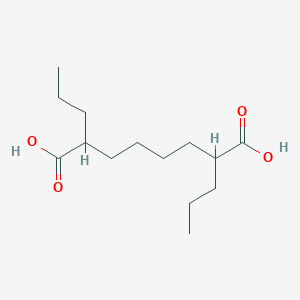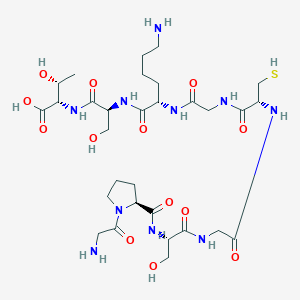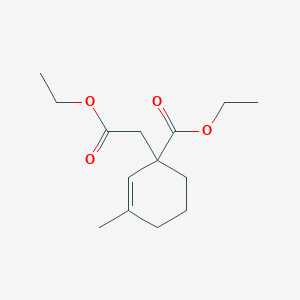![molecular formula C14H9IN2OS B14230166 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde CAS No. 827044-47-3](/img/structure/B14230166.png)
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde is a complex organic compound that features both indole and pyridine moieties Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions One common approach is to start with the iodination of a pyridine derivative, followed by the formation of a sulfanyl linkage to an indole precursorSpecific conditions such as the use of methanesulfonic acid under reflux in methanol have been reported to yield high purity products .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The iodine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products
Oxidation: 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carboxylic acid.
Reduction: 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The sulfanyl linkage may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-Bromopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde
- 4-[(5-Chloropyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde
- 4-[(5-Fluoropyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde
Uniqueness
The uniqueness of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which can affect the compound’s steric and electronic properties, leading to different interactions with biological targets and potentially unique therapeutic effects .
Properties
CAS No. |
827044-47-3 |
|---|---|
Molecular Formula |
C14H9IN2OS |
Molecular Weight |
380.21 g/mol |
IUPAC Name |
4-(5-iodopyridin-2-yl)sulfanyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C14H9IN2OS/c15-10-4-5-13(17-7-10)19-12-3-1-2-11-14(12)9(8-18)6-16-11/h1-8,16H |
InChI Key |
HZVCURLLRDBAFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=NC=C(C=C3)I)C(=CN2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14230084.png)
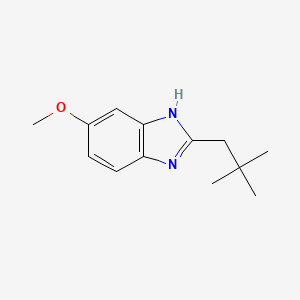
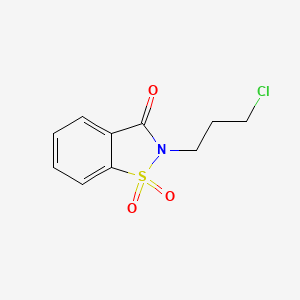
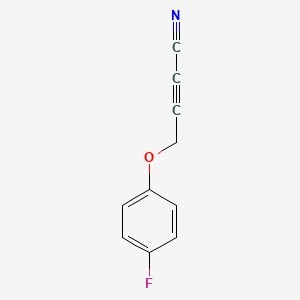
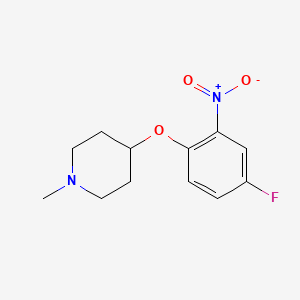
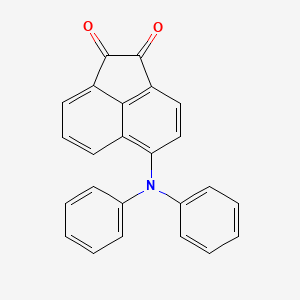
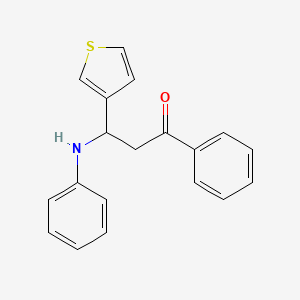
![5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl-](/img/structure/B14230121.png)
